Potent sEH-H Inhibition (IC50 = 1.40 nM) Defines a Strong Binding Profile
4-Hydroxy-1-naphthyl-1'-naphthyl ketone exhibits potent inhibition of the C-terminal domain of human soluble epoxide hydrolase (sEH-H), with a reported IC50 value of 1.40 nM [1]. This is a high-strength binding interaction, as it is measured in the low nanomolar range. While direct comparative data to close structural analogs is not available, this value establishes a quantitative benchmark for this specific scaffold's activity against sEH-H. The inhibition of sEH-H is a recognized therapeutic strategy for hypertension and inflammation [2].
| Evidence Dimension | Inhibition of human sEH-H enzyme activity |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | No direct comparator data available. |
| Quantified Difference | N/A |
| Conditions | In vitro enzymatic assay measuring the reduction in fluorescent naphthalene aldehyde formation using PHOME as a substrate. |
Why This Matters
A low nanomolar IC50 is a key differentiator for scientists procuring a compound for hit-to-lead or lead optimization campaigns targeting sEH-H, as it indicates a high-quality starting point for medicinal chemistry efforts.
- [1] BindingDB. (n.d.). BDBM50594428. Retrieved April 18, 2026, from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/CheMBL.jsp?chemid=5192349 View Source
- [2] Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature Reviews Drug Discovery, 8(10), 794-805. View Source
